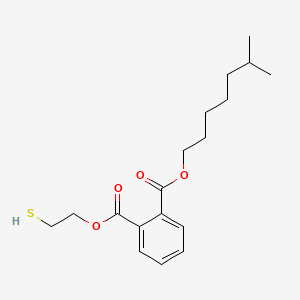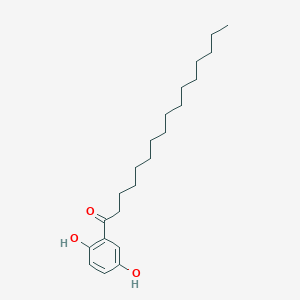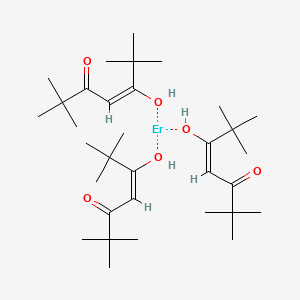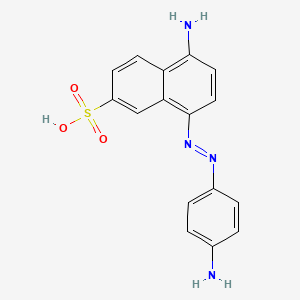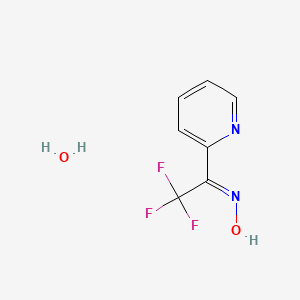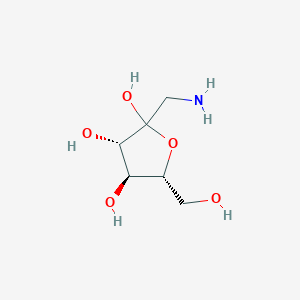
(3S,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triol is a complex organic compound with multiple functional groups, including an amine and several hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triol typically involves multiple steps, starting from simpler precursors. Common synthetic routes may include:
Aldol Condensation: Formation of the tetrahydrofuran ring through aldol condensation reactions.
Reduction: Reduction of intermediate compounds to introduce hydroxyl groups.
Amination: Introduction of the amine group through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions to modify the amine group or hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: NH3, R-NH2 for amination reactions
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction would yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules.
Medicine: Could be explored for pharmaceutical applications, such as drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3S,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triol would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Binding: Interaction with cellular receptors to modulate biological pathways.
Signal Transduction: Involvement in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triol: can be compared with other tetrahydrofuran derivatives, such as:
Eigenschaften
Molekularformel |
C6H13NO5 |
|---|---|
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
(3S,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H13NO5/c7-2-6(11)5(10)4(9)3(1-8)12-6/h3-5,8-11H,1-2,7H2/t3-,4-,5+,6?/m1/s1 |
InChI-Schlüssel |
BCFSSHCZTMDDSA-VRPWFDPXSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)(CN)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(O1)(CN)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


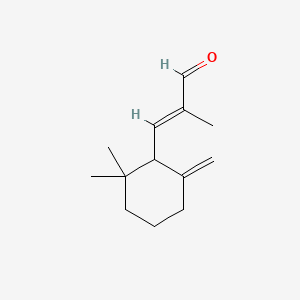
![1-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13785696.png)

![benzyl N-[(1E)-buta-1,3-dienyl]carbamate](/img/structure/B13785709.png)

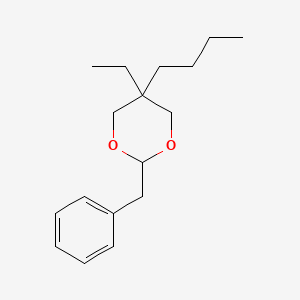
![Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate](/img/structure/B13785732.png)

